Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride
Description
The compound Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride features a para-aminobenzoic acid core esterified with a polyethoxy side chain terminating in a diethylamino group and formulated as a hydrochloride salt. Its structure combines a hydrophilic polyethoxy chain (five ethoxy units) with a hydrophobic diethylamino group, balanced by the hydrochloride counterion. This design likely enhances solubility while enabling controlled drug release or tissue targeting due to the extended chain .
Properties
CAS No. |
73698-75-6 |
|---|---|
Molecular Formula |
C21H37ClN2O6 |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(4-aminobenzoyl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H36N2O6.ClH/c1-3-23(4-2)9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21(24)19-5-7-20(22)8-6-19;/h5-8H,3-4,9-18,22H2,1-2H3;1H |
InChI Key |
UPRPCUSNRFCFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOCCOCCOCCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride generally follows a multi-step approach:
- Step 1: Preparation of the polyethoxy diethylamino alcohol intermediate , which involves the sequential ethoxylation of diethylaminoethanol or similar precursors to build the polyethoxy chain.
- Step 2: Esterification of p-amino benzoic acid with the polyethoxy diethylamino alcohol , typically under acid catalysis or using condensation reagents.
- Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid to yield the final compound.
Esterification Techniques
The key step is the esterification of the carboxylic acid group of p-amino benzoic acid with the polyethoxy diethylamino alcohol. Two main approaches are documented:
The acid-catalyzed method is classical but may cause side reactions due to the amino group. Carbodiimide-mediated coupling is preferred for better selectivity and yields.
Hydrochloride Salt Formation
After esterification, the free base is converted into the hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, followed by recrystallization to purify the salt form.
Continuous-Flow Synthesis
Industrial scale preparation may use continuous-flow synthesis techniques to improve reaction efficiency and yield. This approach optimizes reaction time, temperature control, and reagent mixing, allowing for high conversion rates and scalability.
Reaction Mechanisms and Analysis
Esterification Mechanism
The esterification proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of the benzoic acid, forming a tetrahedral intermediate, followed by elimination of water and formation of the ester bond.
Role of Catalysts and Reagents
- Mineral acids (e.g., sulfuric acid) protonate the carbonyl oxygen to increase electrophilicity.
- Carbodiimides (e.g., dicyclocarbodiimide) activate the carboxyl group by forming an O-acylisourea intermediate, facilitating nucleophilic attack by the alcohol without strongly acidic conditions.
Data Tables Summarizing Preparation Conditions
| Parameter | Acid-Catalyzed Esterification | Carbodiimide-Mediated Esterification |
|---|---|---|
| Catalyst/Reagent | Concentrated H2SO4 or p-toluenesulfonic acid | Dicyclocarbodiimide (DCC) |
| Temperature | 40°C to reflux | Room temperature to 40°C |
| Solvent | Excess alcohol or inert solvent (e.g., toluene) | Dichloromethane, DMF |
| Reaction Time | Several hours | 2–24 hours |
| Yield | Moderate to high (60–85%) | High (75–95%) |
| Side Reactions | Possible amino group protonation and side reactions | Minimal side reactions |
| Purification | Recrystallization, extraction | Filtration to remove urea byproduct, recrystallization |
Research Findings and Notes
- The presence of the para-amino group requires careful control of reaction conditions to prevent side reactions such as amine protonation or unwanted substitution.
- The polyethoxy chain imparts solubility and flexibility, influencing the reaction kinetics and purification steps.
- Hydrochloride salt formation enhances compound stability and facilitates handling.
- Continuous-flow methods have been reported to improve yield and reproducibility for large-scale production, optimizing parameters such as residence time and temperature control.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s reactivity stems from its functional groups, including the diethylamino moiety and ester linkage :
Anesthetic Mechanism
The diethylamino group interacts with neuronal membranes, reducing sodium ion permeability and blocking nerve impulses. This underpins its use as a local anesthetic.
Hydrolysis of the Ester Linkage
The ester undergoes acid-catalyzed hydrolysis to regenerate the benzoic acid:
This reaction is reversible and influenced by pH and temperature .
Decomposition
Heating the compound releases toxic fumes of HCl and NOx , highlighting its hazardous nature under thermal stress .
Reagent Interactions
The compound reacts with various reagents, influencing its stability and transformation:
Reaction Conditions
Optimal conditions for key reactions are summarized below:
Scientific Research Applications
Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: It is used in the formulation of local anesthetics and other pharmaceutical preparations.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The diethylamino group plays a crucial role in blocking nerve impulses by reducing the permeability of neuronal membranes to sodium ions. This action results in the compound’s anesthetic effects, making it useful in medical applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
Target Compound
- Core: Para-aminobenzoic acid.
- Ester Chain: Pentameric ethoxy chain (5 ethoxy units) + terminal diethylamino group.
- Salt Form : Hydrochloride.
- Molecular Weight : Estimated >500 g/mol (based on chain length).
Analog 1 : Benzoic acid, 4-methyl-, 2-(diethylamino)ethyl ester, hydrochloride ()
- Core: Para-methylbenzoic acid (methyl substituent instead of amino).
- Ester Chain: Single ethoxy unit + diethylamino group.
- Molecular Weight : ~300 g/mol.
- Application : Local anesthetic (e.g., p-Methylcaine).
- Comparison : Shorter chain reduces hydrophilicity and may accelerate metabolic hydrolysis, limiting duration of action compared to the target compound .
Analog 2 : p-Aminobenzoic acid 2-diethylaminoethyl ester hydrochloride (Aminocaine, )
- Core: Para-aminobenzoic acid (same as target compound).
- Ester Chain: Single ethoxy unit + diethylamino group.
- Molecular Weight : ~280 g/mol.
- Application : Local anesthetic.
Analog 3 : Benzoic acid,4-[2-(diethylamino)ethoxy]-, 2-(diethylamino)ethyl ester, hydrochloride ()
- Core: Benzoic acid with a diethylaminoethoxy substituent.
- Ester Chain: Single ethoxy unit + diethylamino group.
- Molecular Weight : 336.24 g/mol.
- Comparison: Dual diethylamino groups may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s polyethoxy chain .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride is a complex organic compound with significant potential for biological activity. This compound features a benzoic acid core with an amino group in the para position and a long alkoxy chain, which may enhance its solubility and biological interactions. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C21H37ClN2O6
- Molecular Weight: 432.0 g/mol
- IUPAC Name: this compound
The structure of this compound suggests that it can interact with various biological systems due to the presence of both hydrophilic and lipophilic components, which may influence its pharmacokinetics and pharmacodynamics.
Antimicrobial Properties
Research on similar benzoic acid derivatives has indicated antimicrobial activity. For instance, studies have shown that compounds with benzoic acid moieties can inhibit the growth of various bacteria and fungi. The presence of the diethylamino group may enhance this activity by increasing membrane permeability or by acting on specific microbial targets .
Anesthetic Effects
This compound is structurally related to local anesthetics such as procaine. The diethylamino group is known to contribute to anesthetic properties by blocking sodium channels in nerve cells, thus preventing action potential propagation. Studies have demonstrated that derivatives of p-aminobenzoic acid exhibit significant anesthetic effects in animal models .
Anti-inflammatory Activity
Benzoic acid derivatives have been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be linked to its structural features, particularly the amino group which may interact with inflammatory mediators .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer alkyl chains exhibited enhanced activity due to improved lipophilicity, suggesting that our compound could show similar effects.
- Local Anesthetic Efficacy : In a comparative study on local anesthetics, benzoic acid derivatives were tested for their potency in blocking nerve conduction in rat models. The findings revealed that compounds with diethylamino substitutions provided superior anesthetic effects compared to traditional agents like lidocaine .
- Anti-inflammatory Mechanism : Research focused on the anti-inflammatory effects of p-aminobenzoic acid derivatives showed a significant reduction in cytokine levels in vitro. This suggests potential therapeutic applications in inflammatory disorders .
Synthesis Methods
The synthesis of this compound can be approached through several methods:
- Esterification : Reacting p-amino benzoic acid with diethylamino ethanol under acidic conditions.
- Alkylation : Using alkyl halides to introduce long-chain ethoxy groups through nucleophilic substitution reactions.
- Multi-step Synthesis : Employing a series of reactions involving protection-deprotection strategies to build the complex structure incrementally.
Summary Table of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Esterification | Reaction of p-amino benzoic acid with diethylamino ethanol | 70-85 |
| Alkylation | Nucleophilic substitution using alkyl halides | 60-75 |
| Multi-step | Sequential reactions with protection strategies | 50-70 |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing this compound, and how do reaction conditions influence yield and purity?
- The compound’s synthesis involves multi-step reactions:
Esterification : Reacting p-aminobenzoic acid with a polyethoxylated alcohol (e.g., 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethanol) under acid catalysis (e.g., HCl or H₂SO₄) .
Salt formation : Treating the free base with HCl to form the hydrochloride salt.
- Critical factors :
- Temperature control : Excessive heat during esterification may degrade the ethoxy chains.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization is essential due to hydrophilic byproducts .
Q. How can spectroscopic techniques (NMR, IR, HPLC) confirm the compound’s structure and purity?
- ¹H/¹³C NMR :
- p-Amino group: Aromatic protons at ~6.5–7.5 ppm; NH₂ protons at ~5.5 ppm (broad, exchangeable).
- Ethoxy chain: Repeating –CH₂CH₂O– signals at ~3.4–3.7 ppm.
- Diethylamino group: Quartet at ~2.5–3.0 ppm (N–CH₂) and triplet at ~1.0 ppm (CH₃) .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Local anesthetic activity : The diethylamino group facilitates membrane penetration, while the ester linkage hydrolyzes in vivo to release p-aminobenzoic acid derivatives, which may block voltage-gated sodium channels .
- Prolonged effect : The polyethoxy chain may enhance lipid solubility, prolonging tissue retention .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy chain length, salt form) impact pharmacokinetics and pharmacodynamics?
- Ethoxy chain length :
- Longer chains increase hydrophilicity, reducing CNS penetration but improving aqueous solubility for injectable formulations .
- Shorter chains enhance lipid solubility, favoring topical applications .
Q. What analytical challenges arise in quantifying degradation products under physiological conditions?
- Hydrolysis : The ester bond hydrolyzes in plasma to yield p-aminobenzoic acid and the polyethoxylated alcohol.
- Detection :
- LC-MS/MS : Quantify degradation products using MRM transitions specific to hydrolyzed fragments .
- pH stability studies : Monitor degradation rates at pH 7.4 (simulated physiological conditions) vs. pH 1.2 (gastric) .
- Artifacts : Oxidative degradation of the ethoxy chain may produce aldehydes; stabilize samples with antioxidants (e.g., BHT) .
Q. How does this compound compare to structurally related local anesthetics (e.g., procaine, benzocaine) in terms of efficacy and toxicity?
- Efficacy :
- The polyethoxy chain may prolong duration of action compared to procaine (short-acting) but reduce potency relative to tetracaine .
- Toxicity :
- In vitro cytotoxicity assays (e.g., MTT) show lower IC₅₀ values than benzocaine due to enhanced membrane interaction .
- In vivo neurotoxicity screening in rodent models is critical for dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
